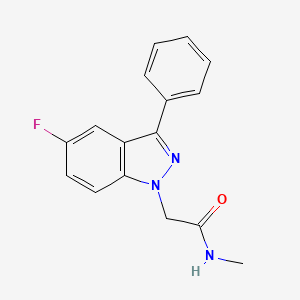![molecular formula C15H25ClO3Si B3059036 Silane,[1-[(chloromethyl)phenyl]ethyl]triethoxy- (9CI) CAS No. 93803-92-0](/img/structure/B3059036.png)
Silane,[1-[(chloromethyl)phenyl]ethyl]triethoxy- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- (9CI) is an organosilicon compound known for its versatile applications in various fields. It is a colorless to pale yellow liquid with a molecular formula of C14H23ClO3Si and a molecular weight of 306.87 g/mol. This compound is primarily used as a coupling agent, which helps in improving the adhesion between organic and inorganic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- typically involves the reaction of [1-[(chloromethyl)phenyl]ethyl]bromide with triethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the presence of an acid or base catalyst.
Condensation: Catalyzed by acids or bases, often under mild heating.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and immobilization of biomolecules.
Medicine: Utilized in drug delivery systems and the development of biocompatible materials.
Industry: Applied in coatings, adhesives, and sealants to enhance their performance and durability.
Mécanisme D'action
The mechanism of action of Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound’s triethoxy groups hydrolyze in the presence of water to form silanols, which can then condense to form siloxane bonds. These bonds improve the adhesion between different materials by forming a strong interfacial layer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxyphenylsilane: Similar in structure but with methoxy groups instead of ethoxy groups.
Triethoxyvinylsilane: Contains a vinyl group instead of a chloromethyl group.
Trimethoxy(2-phenylethyl)silane: Similar structure but with methoxy groups and a phenylethyl group.
Uniqueness
Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- is unique due to its chloromethyl group, which provides additional reactivity for further functionalization. The triethoxy groups also offer better hydrolytic stability compared to methoxy groups, making it more suitable for applications requiring long-term durability .
Propriétés
Numéro CAS |
93803-92-0 |
|---|---|
Formule moléculaire |
C15H25ClO3Si |
Poids moléculaire |
316.89 g/mol |
Nom IUPAC |
1-[2-(chloromethyl)phenyl]ethyl-triethoxysilane |
InChI |
InChI=1S/C15H25ClO3Si/c1-5-17-20(18-6-2,19-7-3)13(4)15-11-9-8-10-14(15)12-16/h8-11,13H,5-7,12H2,1-4H3 |
Clé InChI |
YSXDNKZSMSWRSW-UHFFFAOYSA-N |
SMILES |
CCO[Si](C(C)C1=CC=CC=C1CCl)(OCC)OCC |
SMILES canonique |
CCO[Si](C(C)C1=CC=CC=C1CCl)(OCC)OCC |
| 93803-92-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate](/img/structure/B3058957.png)
![N-(4-Bromophenyl)benzo[d]oxazol-2-amine](/img/structure/B3058959.png)



![2-Methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B3058964.png)








